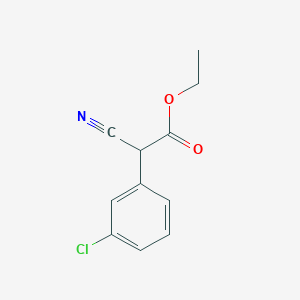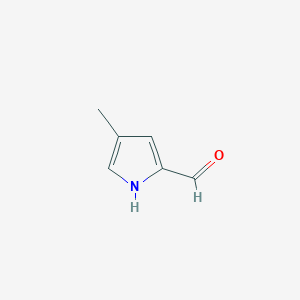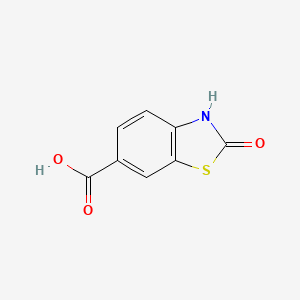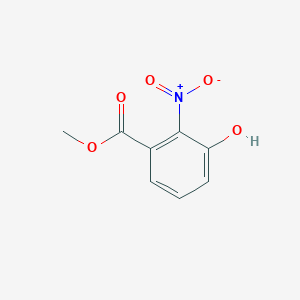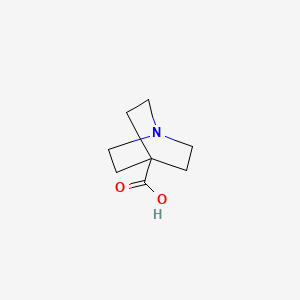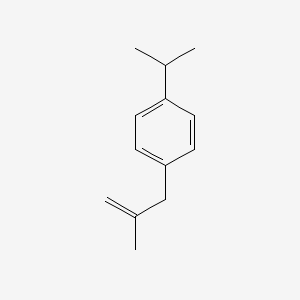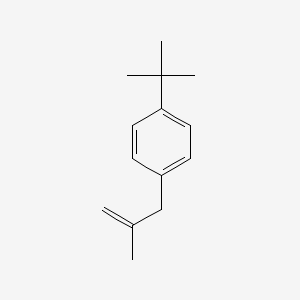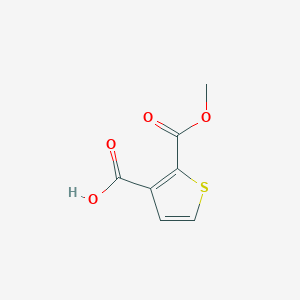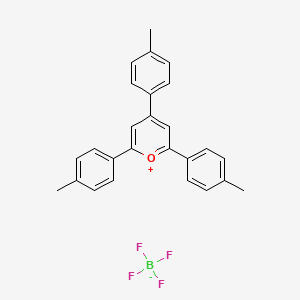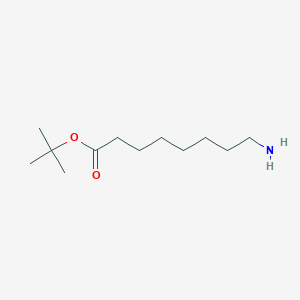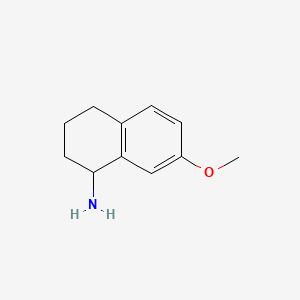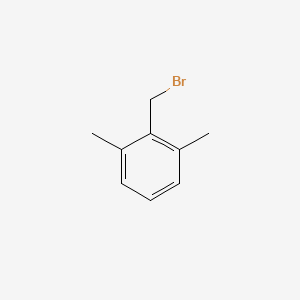
2-(Bromomethyl)-1,3-dimethylbenzene
概要
説明
2-(Bromomethyl)-1,3-dimethylbenzene , also known as α-Bromo-m-xylene , is an organic compound with the chemical formula C<sub>9</sub>H<sub>11</sub>Br. It belongs to the class of aromatic hydrocarbons and contains a bromine atom attached to a methyl group on the benzene ring. This compound is colorless to pale yellow and has a distinct aromatic odor.
Synthesis Analysis
The synthesis of 2-(Bromomethyl)-1,3-dimethylbenzene involves bromination of 1,3-dimethylbenzene (m-xylene) using a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine. The reaction typically occurs under mild conditions and yields the desired product. The bromination can be carried out in various solvents, including chlorinated solvents like dichloromethane or carbon tetrachloride.
Molecular Structure Analysis
The molecular structure of 2-(Bromomethyl)-1,3-dimethylbenzene consists of a benzene ring with two methyl groups (at positions 1 and 3) and a bromine atom (at position 2). The structural formula is as follows:
CH3
|
CH3-C-Br
|
CH3
Chemical Reactions Analysis
- Substitution Reactions : The bromine atom in 2-(Bromomethyl)-1,3-dimethylbenzene can undergo substitution reactions. For instance, it can react with nucleophiles (such as amines or thiols) to form new C–N or C–S bonds.
- Elimination Reactions : Under appropriate conditions, elimination of hydrogen bromide (HBr) can occur, leading to the formation of an alkene.
- Grignard Reaction : The compound can react with magnesium to form a Grignard reagent, which can subsequently react with various electrophiles.
Physical And Chemical Properties Analysis
- Melting Point : Approximately 30–32°C
- Boiling Point : Approximately 220–222°C
- Solubility : Soluble in organic solvents (e.g., acetone, chloroform)
- Density : Approximately 1.25 g/cm³
- Odor : Aromatic, slightly sweet
科学的研究の応用
Bromination and Conversion into Sulfur-functionalized Compounds
The compound 2-(Bromomethyl)-1,3-dimethylbenzene can be used in the bromination process of similar compounds, leading to the production of various bromination products. A study highlighted the synthesis of sulfur-containing quinone derivatives from similar brominated compounds, demonstrating its potential in creating new chemical entities with sulfur functionalities (Aitken, Jethwa, Richardson, & Slawin, 2016).
Crystal Structures and Molecular Interactions
Research on compounds structurally similar to 2-(Bromomethyl)-1,3-dimethylbenzene, such as 3,5-bis(bromomethyl)phenyl acetate, has provided insights into crystallographic structures and molecular interactions. These studies help in understanding the molecular arrangement and bonding patterns, which are crucial for material science and molecular engineering applications (Ebersbach, Seichter, & Mazik, 2022).
Synthesis of Complex Organic Compounds
The compound is used as a precursor or intermediate in the synthesis of complex organic molecules. For example, it has been utilized in the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene, which involves diazotization and bromination reactions. Such processes are fundamental in organic chemistry for creating a wide range of chemical products (Guo, 2009).
Polymer Chemistry
In polymer chemistry, derivatives of 2-(Bromomethyl)-1,3-dimethylbenzene are used in the synthesis of novel polymers. For instance, the compound has been involved in initiating the atom transfer radical polymerization ofstyrene, leading to the creation of well-defined structural polystyrenes with controlled molecular weight and narrow polydispersity. This showcases its role in advancing polymer technology, particularly in designing polymers with specific properties (Yu, Wang, Lu, Bai, & Lu, 2007).
Formation of Ionic-bonded Supramolecules
Another application is in the formation of ionic-bonded supramolecules. By hydrolyzing polymers derived from bromomethylated compounds, researchers can create new types of supramolecules. These supramolecules have potential applications in material sciences and nanotechnology, showcasing the versatility of 2-(Bromomethyl)-1,3-dimethylbenzene in advanced material synthesis (Yu, Wang, Lu, Bai, & Lu, 2007).
Kinetics and Mechanism of Chemical Reactions
Understanding the kinetics and mechanism of chemical reactions involving 2-(Bromomethyl)-1,3-dimethylbenzene and its derivatives is crucial for optimizing industrial processes. For instance, studies on the oxidation and ignition of dimethylbenzene derivatives help in developing better combustion models and improving efficiency in energy-related applications (Gaïl, Dagaut, Black, & Simmie, 2008).
Molecular Association and Network Formation
Research has also focused on the molecular association and network formation in crystals involving compounds similar to 2-(Bromomethyl)-1,3-dimethylbenzene. Understanding these molecular associations is essential for developing new materials with desired physical and chemical properties (Ebersbach, Seichter, & Mazik, 2022).
Supramolecular Chemistry
The compound plays a role in supramolecular chemistry, where its derivatives are used to form complex molecular structures. For instance, its use in the synthesis of novel structural polystyrene demonstrates its potential in creating diverse molecular architectures (Yu, Wang, Lu, Bai, & Lu, 2007).
Safety And Hazards
- Toxicity : 2-(Bromomethyl)-1,3-dimethylbenzene is toxic if ingested, inhaled, or absorbed through the skin. It can cause irritation to the eyes, skin, and respiratory tract.
- Handling Precautions : Use appropriate protective equipment (gloves, goggles, lab coat) when handling this compound. Work in a well-ventilated area.
- Disposal : Dispose of waste containing this compound according to local regulations.
将来の方向性
Research on 2-(Bromomethyl)-1,3-dimethylbenzene could explore its applications in organic synthesis, medicinal chemistry, and material science. Investigating its reactivity with specific nucleophiles and its potential as a building block for more complex molecules would be valuable.
特性
IUPAC Name |
2-(bromomethyl)-1,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c1-7-4-3-5-8(2)9(7)6-10/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRARXVEBZQEML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90552720 | |
| Record name | 2-(Bromomethyl)-1,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90552720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-1,3-dimethylbenzene | |
CAS RN |
83902-02-7 | |
| Record name | 2-(Bromomethyl)-1,3-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83902-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Bromomethyl)-1,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90552720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(bromomethyl)-1,3-dimethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



